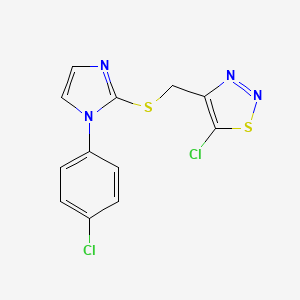

1-(4-Chlorophenyl)-1H-imidazol-2-yl (5-chloro-1,2,3-thiadiazol-4-yl)methyl sulfide

Description

The compound 1-(4-Chlorophenyl)-1H-imidazol-2-yl (5-chloro-1,2,3-thiadiazol-4-yl)methyl sulfide features a hybrid structure combining two heterocyclic systems: a 4-chlorophenyl-substituted imidazole and a 5-chloro-1,2,3-thiadiazole moiety linked via a sulfide bridge. While direct data on its synthesis or properties are unavailable in the provided evidence, insights can be inferred from structurally analogous compounds.

Properties

IUPAC Name |

5-chloro-4-[[1-(4-chlorophenyl)imidazol-2-yl]sulfanylmethyl]thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N4S2/c13-8-1-3-9(4-2-8)18-6-5-15-12(18)19-7-10-11(14)20-17-16-10/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFRVHKGOWOONP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=C2SCC3=C(SN=N3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chlorophenyl)-1H-imidazol-2-yl (5-chloro-1,2,3-thiadiazol-4-yl)methyl sulfide, with CAS number 338956-25-5, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on anticancer properties and mechanisms of action based on recent studies.

- Molecular Formula : C12H8Cl2N4S2

- Molecular Weight : 343.25 g/mol

- Boiling Point : 534.6 °C (predicted)

- Density : 1.61 g/cm³ (predicted)

- pKa : 1.84 (predicted) .

Anticancer Activity

Recent research has highlighted the compound's significant anticancer properties. A study on derivatives of thiadiazole revealed that compounds similar to this imidazole-thiadiazole hybrid exhibit cytotoxic effects against various cancer cell lines.

In Vitro Studies

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- HCT116 (colon cancer)

-

Results :

- The compound demonstrated an IC50 value of approximately against MCF-7 cells, indicating potent growth inhibition through apoptotic pathways .

- In HepG2 cells, the compound exhibited an IC50 of , showing effective cytotoxicity .

- Modifications to the compound structure led to enhanced activity; for example, substituting groups increased potency significantly .

The mechanism by which this compound exerts its anticancer effects is primarily through the induction of apoptosis and cell cycle arrest:

- Apoptosis Induction : Studies indicated that treatment with the compound resulted in increased markers of apoptosis and DNA fragmentation in cancer cell lines .

- Cell Cycle Arrest : The compound was found to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

- The presence of both imidazole and thiadiazole rings contributes to its interaction with biological targets.

- Substituents on the phenyl ring significantly influence its activity; for instance, modifications that enhance lipophilicity improve cellular uptake and efficacy against tumors .

Case Studies

One notable case involved a derivative of this compound tested in vivo using tumor-bearing mice models:

- The study demonstrated that the compound effectively targeted sarcoma cells, validating its potential for further development as an anticancer agent .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C12H8Cl2N4S2 |

| Molecular Weight | 343.25 g/mol |

| Boiling Point | 534.6 °C |

| Density | 1.61 g/cm³ |

| pKa | 1.84 |

| IC50 (MCF-7) | 0.28 µg/mL |

| IC50 (HepG2) | 10.10 µg/mL |

Comparison with Similar Compounds

Structural Features

- Imidazole vs. Thiazole/Triazole Derivatives: The target compound’s imidazole ring differs from thiazole (in ) or triazole derivatives (e.g., ), which may alter electronic properties.

- Thiadiazole vs.

- Substituent Effects : The 4-chlorophenyl group in the target compound and enhances lipophilicity, whereas fluorophenyl groups in may improve metabolic stability.

Physicochemical and Functional Properties

- Lipophilicity : The target compound’s chlorinated aromatic systems and sulfide linker suggest higher logP values compared to morpholine derivatives (), favoring membrane permeability.

- Conformational Flexibility : Unlike the rigid, planar thiazole derivatives in , the sulfide bridge in the target compound may allow rotational freedom, impacting binding interactions.

- Bioactivity : Thiadiazole rings are associated with antifungal and herbicidal activity, as seen in pesticidal compounds , while nitroimidazoles (e.g., ) are often antimicrobial.

Q & A

Q. What synthetic pathways are effective for synthesizing 1-(4-Chlorophenyl)-1H-imidazol-2-yl (5-chloro-1,2,3-thiadiazol-4-yl)methyl sulfide, and how do reaction parameters influence yield?

Methodological Answer: The compound can be synthesized via multi-step heterocyclic coupling. A plausible route involves:

Imidazole Core Formation : Condensation of 4-chloroaniline with glyoxal and ammonium acetate under acidic conditions to form the 1-(4-chlorophenyl)-1H-imidazole scaffold .

Thiadiazole Functionalization : Introduce the 5-chloro-1,2,3-thiadiazole moiety via nucleophilic substitution or Mitsunobu reaction, using (5-chloro-1,2,3-thiadiazol-4-yl)methanethiol as a coupling partner.

Optimization : Yield is highly dependent on solvent polarity (e.g., DMF vs. THF), catalyst choice (e.g., Pd/C for cross-coupling), and temperature control (60–80°C for imidazole-thiadiazole linkage) .

Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for imidazole and thiadiazole rings) and methyl sulfide protons (δ 3.5–4.0 ppm).

- ¹³C NMR : Confirm carbonyl/thioether linkages (δ 160–180 ppm for sulfur-bonded carbons) .

- FTIR : Detect C-S stretching (600–700 cm⁻¹) and C-Cl vibrations (750–800 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., thiadiazole ring planarity) using single-crystal diffraction (Mo-Kα radiation, 173 K) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interactions in biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiadiazole ring’s electron-deficient nature may drive interactions with protein active sites .

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cytochrome P450). Docking poses from analogous imidazole-thiadiazole hybrids show π-π stacking with aromatic residues .

- QSAR Models : Corrogate substituent effects (e.g., chloro vs. fluoro groups) on bioactivity using partial least squares regression .

Q. What experimental designs are optimal for assessing environmental persistence and bioaccumulation?

Methodological Answer:

- Hydrolysis/Photolysis Studies :

- Expose the compound to pH 5–9 buffers (25°C) and UV light (254 nm) to measure degradation half-life (t₁/₂).

- Monitor via LC-MS for breakdown products (e.g., desulfurized imidazole derivatives) .

- Bioaccumulation Assays :

- Use OECD 305 guidelines with Daphnia magna. Calculate bioconcentration factor (BCF) using logP values (estimated via ChemAxon).

- High logP (>3.5) suggests potential lipid accumulation .

Q. How can contradictions in biological activity data across assays be systematically resolved?

Methodological Answer:

- Assay Standardization :

- Solubility Optimization :

Q. What strategies improve regioselectivity in functionalizing the imidazole-thiadiazole scaffold?

Methodological Answer:

- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the imidazole C2 position selectively, enabling site-specific alkylation .

- Protecting Groups : Temporarily block the thiadiazole sulfur with Boc-anhydride to prevent unwanted side reactions during imidazole modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.